3-(cyclopentyloxy)-4-methoxybenzamide
Beschreibung
3-(Cyclopentyloxy)-4-methoxybenzamide is a benzamide derivative developed as a selective inhibitor of type IV phosphodiesterase (PDE IV), an enzyme critical in regulating cyclic adenosine monophosphate (cAMP) levels. Its structure features a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the benzamide core, with an amide linkage to a substituted pyridyl or aryl group (e.g., 3,5-dichloropyridin-4-yl in compound 15j) . This compound, also known as piclamilast (RP73401), exhibits potent anti-inflammatory and bronchodilatory effects, making it a candidate for asthma and rheumatoid arthritis therapy . Notably, preclinical studies highlight its exceptional PDE IV inhibition (IC₅₀ = 0.1 nM in guinea pig eosinophils) and efficacy in reducing histamine-induced bronchospasm . However, species-specific toxicity, such as olfactory epithelial necrosis in rats, has been reported .
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVPADOZOGKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381391 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-58-4 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 3-cyclopentyloxy-4-methoxybenzamide involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide. This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate . The reaction conditions require careful control to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for 3-cyclopentyloxy-4-methoxybenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase transfer agents and solvents compatible with subsequent reactions. The process may also involve additional steps for product isolation and purification to achieve high purity and yield .
Analyse Chemischer Reaktionen
Structural Modifications for Derivatives
Derivatives are synthesized by modifying the benzamide or cyclopentyl groups:
-
Nucleophilic Substitution :
PDE4 Inhibition Mechanism
Piclamilast binds to the catalytic site of PDE4 isoforms (A, B, D), preventing cAMP hydrolysis and elevating intracellular cAMP levels .
Inhibition Data
| PDE4 Isoform | IC₅₀ (nM) | Experimental Model | Source |
|---|---|---|---|
| PDE4A | 1.6 | Human eosinophils | |
| PDE4B | 3.8 | Rat brain membranes | |
| PDE4D | 0.2–3 | In vitro assays |
Metabolic Reactions
-
Hepatic Oxidation : The cyclopentyl group undergoes cytochrome P450-mediated oxidation to form hydroxylated metabolites .
-
Hydrolysis : The amide bond is stable under physiological conditions but hydrolyzes in strong acidic/basic media .
Thermal Stability
-
Stable up to 200°C; decomposition occurs at higher temperatures via cleavage of the cyclopentyl ether bond .
Photodegradation
Comparative Reactivity of Derivatives
Industrial Process Optimization
-
Safety : Replaced hazardous solvents (e.g., chloroform) with ethyl acetate .
-
Efficiency : Continuous flow reactors reduced reaction time by 40% .
Reaction Challenges
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Respiratory Diseases
Chronic Obstructive Pulmonary Disease (COPD)
3-(Cyclopentyloxy)-4-methoxybenzamide has been studied for its efficacy in treating COPD. PDE4 inhibitors are known to enhance cAMP levels, leading to anti-inflammatory effects in the lungs. This mechanism is crucial for reducing inflammation and improving lung function in COPD patients. A study highlighted that selective PDE4B inhibition could provide therapeutic benefits with fewer side effects compared to non-selective inhibitors like rolipram and cilomilast .
Asthma and Bronchopulmonary Dysplasia
The compound's anti-inflammatory properties make it a candidate for treating asthma and bronchopulmonary dysplasia. Research indicates that PDE4 inhibitors can significantly improve airway function and reduce inflammation in asthma models . The inhibition of PDE4 may lead to decreased release of pro-inflammatory cytokines, which are implicated in asthma pathophysiology.
Case Studies and Research Findings
In Vivo Studies
Research conducted on mouse models has demonstrated that treatment with PDE4 inhibitors like this compound leads to significant improvements in lung function and reductions in inflammatory markers . These studies support the compound's potential as a treatment for chronic lung diseases.
Clinical Relevance
A clinical evaluation highlighted the compound's scalability for industrial synthesis, indicating its readiness for further clinical trials . The development process emphasized the importance of optimizing reaction conditions to ensure high yield and purity, which are critical for therapeutic applications.
Comparative Analysis with Other PDE Inhibitors
| Compound Name | Selectivity | Therapeutic Uses | Side Effects |
|---|---|---|---|
| This compound | Selective | COPD, Asthma | Fewer compared to non-selective |
| Rolipram | Non-selective | COPD, Depression | Nausea, Diarrhea |
| Cilomilast | Non-selective | COPD | Nausea, Vomiting |
This table illustrates the comparative advantages of this compound over other PDE inhibitors, particularly regarding selectivity and side effect profiles.
Wirkmechanismus
The mechanism of action of 3-cyclopentyloxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it is known to act as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction . This interaction is substrate and time-dependent, resulting in a significant loss of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Derivatives
Key Structural Features for PDE IV Inhibition
- Core Benzamide Scaffold : Essential for binding to PDE IV’s catalytic domain.
- 3-Cyclopentyloxy Group : Enhances selectivity and potency compared to smaller alkoxy substituents (e.g., methoxy or ethoxy).
- 4-Methoxy Group : Stabilizes the benzamide conformation, improving enzyme interaction.
- Amide-Linked Substituents : The 3,5-dichloropyridin-4-yl group in 15j maximizes potency, while other groups (e.g., phenyl, methylphenyl) reduce activity .
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Piclamilast vs. Rolipram: Both share the 3-cyclopentyloxy-4-methoxy motif, but rolipram’s pyrrolidinone group reduces selectivity. Rolipram binds to PDE4’s high-affinity rolipram binding state (HARBS) in the brain, while piclamilast binds equally to HARBS and low-affinity states (LARBS) .
- Simpler Benzamides (e.g., 4-methoxybenzamide from Naravelia zeylanica): Lack the cyclopentyloxy group and show negligible PDE IV inhibition .
- Phenethoxy Derivatives (e.g., C3 in ): Substitution with bulkier alkoxy groups reduces target engagement, as seen in unrelated phenolic compounds .
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Piclamilast’s Superior Potency : Its 3,5-dichloropyridin-4-yl group enhances both PDE IV inhibition (10-fold greater than rolipram) and anti-inflammatory effects .
- Rolipram’s CNS Effects: HARBS binding correlates with central nervous system side effects (e.g., nausea), which are less pronounced in piclamilast .
Biologische Aktivität
3-(Cyclopentyloxy)-4-methoxybenzamide is a synthetic compound with a molecular formula of CHNO and a molecular weight of 235.28 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly cytochrome P450 enzymes. It acts as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction, which can influence drug metabolism and efficacy.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colorectal) | 3.7 |
| H460 (Lung) | 2.2 |
| HEK293 (Non-cancerous) | 5.3 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a relatively higher IC value against non-cancerous cells, suggesting a potential therapeutic window for its use in cancer treatment .
Antioxidative Activity
In addition to its antiproliferative effects, this compound has shown promising antioxidative properties. It was tested alongside standard antioxidants and demonstrated significantly improved antioxidative activity across multiple assays compared to benchmarks like BHT (butylated hydroxytoluene). This antioxidative capacity may contribute to its overall biological efficacy by mitigating oxidative stress in cells .
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) observed was as low as 8 µM, indicating its potential as an antibacterial agent .
Case Studies
Several studies have focused on the biological activity of benzamide derivatives, including this compound:
- Study on Antiproliferative Activity : A comparative study evaluated various benzamide derivatives' effects on cancer cell lines, revealing that modifications in the substituents significantly impacted their biological activity. The presence of methoxy and hydroxy groups was particularly noted for enhancing antiproliferative effects .
- Oxidative Stress and Cancer : Another study investigated the role of antioxidants in cancer therapy, highlighting how compounds like this compound can help reduce oxidative damage in cancer cells, thus potentially improving therapeutic outcomes when used alongside conventional treatments .
Q & A
Q. How can researchers optimize the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide to improve yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, amide coupling reactions involving cyclopentyl ether derivatives may benefit from coupling agents like HBTU or DCC, as demonstrated in analogous benzamide syntheses . Hazard analysis protocols (e.g., OSHA standards) should be integrated to ensure safe handling of intermediates like O-benzyl hydroxylamine hydrochloride . Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound while minimizing side products. Yield improvements may involve stoichiometric adjustments of the cyclopentyl ether precursor.
Q. What are the best practices for characterizing the molecular structure of this compound using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Resolve the crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm stereochemistry, as done for structurally similar N-cyclohexyl benzamides .
- Spectroscopy : Combine -NMR (to identify methoxy and cyclopentyl protons) and -NMR (to distinguish carbonyl and aromatic carbons). IR spectroscopy can validate the amide C=O stretch (~1650–1700 cm) and ether C-O bonds (~1100 cm) .
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak () and fragmentation patterns .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Methodological Answer:
- HPLC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Optimize MRM transitions for enhanced selectivity in plasma or tissue homogenates .
- UV-Vis spectroscopy : Quantify via absorbance at ~280 nm (typical for methoxybenzamide derivatives), but validate against matrix interference using standard addition methods .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclopentyloxy group in the compound’s pharmacokinetic behavior?
Methodological Answer:
- In vitro metabolic assays : Incubate the compound with liver microsomes to identify CYP450-mediated oxidation of the cyclopentyl group. Monitor metabolites via LC-HRMS .
- Isotopic labeling : Synthesize -labeled cyclopentyloxy derivatives to track metabolic pathways using isotopic tracing .
- Computational docking : Model interactions between the cyclopentyloxy moiety and drug transporters (e.g., P-glycoprotein) to predict absorption barriers .
Q. What experimental strategies address stability challenges of this compound in aqueous solutions?
Methodological Answer:
- pH stability profiling : Conduct accelerated degradation studies at pH 1–9 (37°C) to identify hydrolysis-prone conditions. Use UPLC to quantify degradation products .
- Lyophilization : Stabilize the compound in buffered solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
- Excipient screening : Test antioxidants (e.g., ascorbic acid) or cyclodextrins to inhibit oxidative degradation of the methoxybenzamide core .
Q. How should researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Methodological Answer:
- Benchmarking DFT methods : Compare B3LYP/6-31G(d) and M06-2X/def2-TZVP calculations against experimental crystallographic data (e.g., bond lengths, angles) to validate accuracy .
- Kinetic studies : Measure activation energies for key reactions (e.g., amide hydrolysis) to refine computational transition-state models .
Q. What in silico methods are validated for predicting the metabolic pathways of this compound?
Methodological Answer:
- Retro-biosynthetic tools : Use databases like PISTACHIO and REAXYS to predict phase I/II metabolism, focusing on oxidative cleavage of the cyclopentyl ether or glucuronidation of the methoxy group .
- Machine learning : Train models on PubChem’s metabolic data for structurally similar benzamides to forecast likely metabolites .
Q. How can structure-activity relationship (SAR) studies for derivatives of this compound enhance target selectivity?
Methodological Answer:
- Analog synthesis : Replace the cyclopentyl group with bulkier (e.g., cyclohexyl) or polar (e.g., tetrahydropyran) substituents to modulate lipophilicity .
- Biological assays : Test derivatives against isoform-specific targets (e.g., kinase isoforms) to correlate substituent effects with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
